(3-(3-(Diethylamino)propoxy)phenyl)boronic acid
Description
(3-(3-(Diethylamino)propoxy)phenyl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diethylamino propoxy group. The unique structure of (3-(3-(Diethylamino)propoxy)phenyl)boronic acid allows it to participate in various chemical reactions, making it a valuable reagent in scientific research.
Properties
IUPAC Name |
[3-[3-(diethylamino)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO3/c1-3-15(4-2)9-6-10-18-13-8-5-7-12(11-13)14(16)17/h5,7-8,11,16-17H,3-4,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJMGDFXUWOLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(Diethylamino)propoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Propoxy Intermediate: The initial step involves the reaction of 3-bromophenol with 3-diethylaminopropyl chloride in the presence of a base such as potassium carbonate to form 3-(3-(diethylamino)propoxy)phenol.
Borylation Reaction: The intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures to yield (3-(3-(Diethylamino)propoxy)phenyl)boronic acid.
Industrial Production Methods
Industrial production of (3-(3-(Diethylamino)propoxy)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(3-(Diethylamino)propoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted amines or ethers.
Scientific Research Applications
(3-(3-(Diethylamino)propoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (3-(3-(Diethylamino)propoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The compound’s interaction with molecular targets often involves the formation of boronate esters, which can modulate the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the diethylamino propoxy group, making it less versatile in certain reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of the diethylamino propoxy group, leading to different reactivity and applications.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
(3-(3-(Diethylamino)propoxy)phenyl)boronic acid is unique due to the presence of the diethylamino propoxy group, which enhances its solubility and reactivity
Biological Activity
(3-(3-(Diethylamino)propoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of (3-(3-(Diethylamino)propoxy)phenyl)boronic acid, focusing on its mechanisms of action, applications, and relevant research findings.
- IUPAC Name: (3-(3-(Diethylamino)propoxy)phenyl)boronic acid
- Molecular Formula: C15H22BNO3
- Molecular Weight: 273.15 g/mol
The precise mechanism of action of (3-(3-(Diethylamino)propoxy)phenyl)boronic acid is not fully elucidated in the literature. However, boronic acids generally interact with diols and other nucleophilic species, which can lead to enzyme inhibition or modulation of receptor activity. This compound may exhibit similar behaviors, potentially affecting various biological pathways.
Biological Activities
-
Antimicrobial Activity
- Boronic acids have been reported to possess antimicrobial properties. A study indicated that related boronic compounds demonstrated significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The potential of (3-(3-(Diethylamino)propoxy)phenyl)boronic acid in this regard remains to be thoroughly investigated.
- Antioxidant Properties
- Enzyme Inhibition
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
